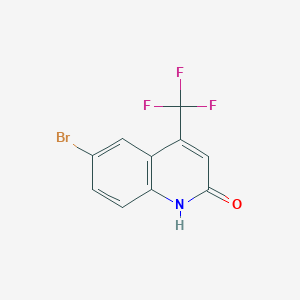

6-溴-4-(三氟甲基)喹啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

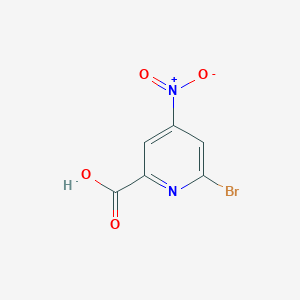

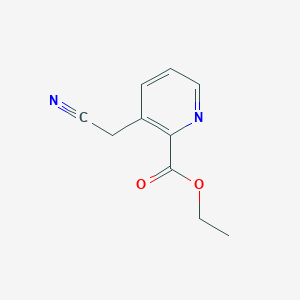

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been explored for their potential applications in different fields, including liquid crystal technology and pharmaceuticals. The presence of the bromo and trifluoromethyl groups on the quinoline core structure allows for further functionalization through various chemical reactions, making it a versatile building block for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one derivatives has been achieved through different synthetic routes. One approach involves the Sonogashira coupling reaction, which yields a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines with moderate to good yields. This method utilizes 6-bromoquinolines and phenylacetylene as precursors in the presence of a palladium catalyst system . Another synthetic route described involves a photoinduced radical [2+2+1] carbocyclization reaction of 1,7-enynes with bromofluoroacetate to form fused monofluorinated cyclopenta[c]quinolin-4-one derivatives .

Molecular Structure Analysis

The molecular structure of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one derivatives has been characterized using various spectroscopic techniques, including IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry. Density functional theory (DFT) calculations and X-ray diffraction have also been employed to elucidate the molecular structure and conformation of these compounds .

Chemical Reactions Analysis

The bromo and trifluoromethyl groups on the quinoline nucleus make it amenable to further chemical transformations. For instance, Negishi-type coupling reactions have been used to introduce various substituents at the 6-position of the quinoline ring, leading to the formation of 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones. These derivatives have shown inhibitory activity against steroid 5alpha reductases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one derivatives have been investigated using computational tools and in vitro assays. The liquid crystal properties of these compounds were evaluated using thermal data and mesophase texture, with some compounds displaying nematic mesophase behavior. The bioactivities of the synthesized compounds, including their anthelmintic and antibacterial properties, were assessed through in vitro assays against earthworms and bacterial strains . Additionally, the vibrational properties of these compounds have been studied through DFT calculations, providing insights into their physicochemical characteristics .

科学研究应用

化学合成和官能化

6-溴-4-(三氟甲基)喹啉-2(1H)-酮可作为合成和官能化喹啉-4(1H)-酮的多功能起始物质。诸如在微波辐射下进行的顺序钯催化交叉偶联反应(铃木-宫浦、Sonogashira和氨基羰化)等技术已被用于合成1,3,6-三取代喹啉-4(1H)-酮,表明其在创造化学多样性的4-喹啉酮中的重要性(Mugnaini et al., 2011)。

催化

在TBHP存在下,钴(ii)催化的α-溴-N-苯乙酰胺衍生物的碳环化反应产生4-取代喹啉-2-(1H)-酮。该方法展示了该化合物在促进具有各种官能团的高效合成中的作用,进一步强调了其在有机合成中的实用性(Cheng, Chen, & Chuang, 2017)。

化学转化和反应性

研究表明6-溴-4-(三氟甲基)喹啉-2(1H)-酮转化为各种结构复杂的喹啉。这涉及卤素/金属交换和氢/金属交换等过程,揭示了引人入胜的反应模式和意想不到的发现,如独特的支撑效应和直觉反常的卤素反应(Marull & Schlosser, 2003)。

药物化学

该化合物已被用于设计和合成具有潜在抗菌和抗疟疾性能的基于喹啉的1,2,3-三唑。这凸显了其在新疗法制剂开发中的作用,展示了其在药物化学应用中的重要性(Parthasaradhi et al., 2015)。

属性

IUPAC Name |

6-bromo-4-(trifluoromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHTUPXAZQRIKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624250 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

CAS RN |

328955-61-9 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)